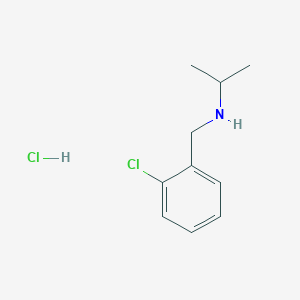

N-(2-Chlorobenzyl)-2-propanamine hydrochloride

Description

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN.ClH/c1-8(2)12-7-9-5-3-4-6-10(9)11;/h3-6,8,12H,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXOYDLLFVMRRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=CC=C1Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorobenzyl)-2-propanamine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with 2-propanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom on the benzyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions.

Key Notes :

-

Reaction rates depend on the electron-deficient nature of the aromatic ring, enhanced by the chlorine substituent.

-

Polar aprotic solvents (e.g., DMF) accelerate substitution.

Oxidation Reactions

The secondary amine group exhibits limited oxidation potential, but benzylic positions are susceptible to oxidation.

| Reagent/Conditions | Product | Outcome | Source |

|---|---|---|---|

| KMnO₄ in acidic medium | N-(2-Chlorobenzoyl)-2-propanamide | Oxidation to amide | |

| O₂ with Cu catalyst | Nitroso derivative | Partial oxidation of amine |

Limitations :

Reduction Reactions

The hydrochloride salt can be reduced to primary amines or modified via hydrogenolysis.

| Reagent/Conditions | Product | Application | Source |

|---|---|---|---|

| LiAlH₄ in dry ether | N-(2-Chlorobenzyl)-2-propanamine | Removal of HCl to free amine | |

| H₂/Pd-C in ethanol | N-Benzyl-2-propanamine | Hydrogenolysis of C-Cl bond |

Industrial Relevance :

Hydrolysis Reactions

Controlled hydrolysis cleaves specific bonds under acidic or basic conditions.

| Conditions | Product | Byproducts | Source |

|---|---|---|---|

| 6M HCl, reflux | 2-Chlorobenzyl alcohol + 2-propanamine | Ammonium chloride | |

| NaOH (aq), 60°C | 2-Chlorobenzoic acid + propylamine | NaCl + H₂O |

Kinetics :

-

Acidic hydrolysis proceeds faster due to protonation of the amine.

Alkylation and Acylation

The secondary amine participates in N-alkylation and acylation reactions.

| Reagent | Product | Conditions | Source |

|---|---|---|---|

| Methyl iodide (CH₃I) | N-Methyl-N-(2-chlorobenzyl)-2-propanamine | K₂CO₃, DMF, 50°C | |

| Acetyl chloride (ClCOCH₃) | N-Acetyl-N-(2-chlorobenzyl)-2-propanamine | Pyridine, 0°C |

Selectivity :

Scientific Research Applications

Pharmacological Applications

N-(2-Chlorobenzyl)-2-propanamine hydrochloride has garnered attention for its potential therapeutic uses. It is structurally related to several pharmacologically active compounds, making it a candidate for exploring new drug formulations.

- Stimulant Properties : This compound exhibits stimulant effects and has been studied for its potential in treating conditions such as chronic pain and attention deficit hyperactivity disorder (ADHD). Its mechanism of action may involve the modulation of neurotransmitter systems, particularly those associated with dopamine and norepinephrine .

- Analgesic Effects : Preliminary studies suggest that this compound may have analgesic properties, making it useful in pain management research. Its efficacy and safety profile are under investigation to establish its suitability as a therapeutic agent .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in the synthesis of various organic compounds.

- Building Block for Drug Development : The compound can be utilized as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals. Its chlorobenzyl group allows for further functionalization, enabling the creation of diverse chemical entities .

- Reactivity and Derivatives : The presence of the amine functional group makes it reactive towards electrophiles, allowing chemists to explore various substitution reactions that can lead to novel compounds with potential biological activity .

Case Studies

Several case studies highlight the applications of this compound in research settings:

Mechanism of Action

The mechanism of action of N-(2-Chlorobenzyl)-2-propanamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers: Ortho vs. Para Substituents

- N-(4-Chlorobenzyl)-1-phenyl-2-propanamine hydrochloride (CAS: 13371-56-7) Key Difference: Chlorine substituent at the para position of the benzyl group instead of ortho. However, its therapeutic applications remain less documented compared to the ortho isomer .

Chain Length Variants

- N-(2-Chlorobenzyl)-2-butanamine hydrochloride (CAS: 1049773-97-8) Key Difference: Butanamine (4-carbon chain) replaces propanamine (3-carbon chain). Impact: The longer chain increases molecular weight (234.17 g/mol vs.

Functional Group Modifications

- 1-(2,6-Dimethylphenoxy)-2-propanamine hydrochloride Key Difference: Phenoxy group replaces chlorobenzyl, with additional methyl groups at positions 2 and 4. Impact: This antiarrhythmic agent demonstrates how replacing the chlorobenzyl group with a bulky phenoxy moiety shifts therapeutic use from stimulant to cardiovascular applications .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature |

|---|---|---|---|---|

| N-(2-Chlorobenzyl)-2-propanamine HCl | C₁₆H₁₉Cl₂N | 296.235 | 5843-53-8 | Ortho-chlorobenzyl, 3-carbon chain |

| N-(4-Chlorobenzyl)-2-propanamine HCl | C₁₆H₁₉Cl₂N | 296.235 | 13371-56-7 | Para-chlorobenzyl |

| N-(2-Chlorobenzyl)-2-butanamine HCl | C₁₁H₁₇Cl₂N | 234.17 | 1049773-97-8 | Butanamine backbone |

| 1-(2,6-Dimethylphenoxy)-2-propanamine HCl | C₁₁H₁₈ClNO | 223.72 | N/A | Phenoxy group, dimethyl substituents |

Table 2: Pharmacological and Therapeutic Differences

Critical Analysis of Structural Impact

- Lipophilicity : Longer carbon chains (e.g., butanamine) enhance lipid solubility, affecting blood-brain barrier permeability and metabolic stability .

- Receptor Specificity: Substitution of chlorobenzyl with phenoxy groups (as in antiarrhythmics) highlights how minor structural changes redirect biological activity .

Biological Activity

N-(2-Chlorobenzyl)-2-propanamine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a member of the propanamine class, characterized by the presence of a chlorobenzyl group. Its chemical formula can be represented as follows:

- Chemical Name: this compound

- Molecular Formula: C10H14ClN·HCl

- Molecular Weight: 221.19 g/mol

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly those associated with the central nervous system (CNS). Preliminary studies suggest that it may act as a modulator of monoamine neurotransmitters, which are crucial for various physiological processes.

Biological Activity Overview

-

Neurotransmitter Modulation:

- This compound has been shown to influence the levels of serotonin and norepinephrine in animal models, suggesting potential antidepressant-like effects. This modulation may be linked to its structural similarity to known psychoactive compounds.

-

Antitumor Activity:

- In vitro studies have indicated that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, it has been tested against melanoma and cervical cancer cells, demonstrating significant inhibition of cell growth.

-

Antimicrobial Properties:

- Recent investigations have highlighted the compound's potential as an antibacterial agent, particularly against resistant strains of bacteria. Its efficacy in this regard is currently under exploration, with preliminary results showing promise.

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity Assessment

A study conducted on the effects of this compound on melanoma cells demonstrated that treatment led to a dose-dependent reduction in cell viability. The mechanism was attributed to increased reactive oxygen species (ROS) production, which induced apoptosis in these cells. The study reported IC50 values indicating effective concentrations for therapeutic use.

Q & A

Q. What are the optimal synthetic routes for N-(2-Chlorobenzyl)-2-propanamine hydrochloride, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves amine alkylation between 2-chlorobenzyl chloride and 2-propanamine under controlled pH (basic conditions) to form the free base, followed by hydrochloric acid salification. Key parameters to optimize include:

- Temperature : 40–60°C to balance reaction rate and side-product formation.

- Solvent : Polar aprotic solvents (e.g., acetonitrile) improve nucleophilic substitution efficiency .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactivity .

Post-synthesis, purity is confirmed via titration (HCl content) and recrystallization from ethanol/water mixtures.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the chlorobenzyl group (δ 7.2–7.4 ppm, aromatic protons) and isopropyl moiety (δ 1.0–1.5 ppm, methyl groups). Coupling constants in 2D NMR (e.g., COSY, HSQC) resolve stereochemical ambiguities .

- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm mass accuracy. For example, a calculated mass of 228.0895 g/mol (C11H16ClN·HCl) should match experimental data .

- HPLC : Use a C18 column with 0.1% trifluoroacetic acid in acetonitrile/water (gradient elution) to assess purity (>98%).

Q. How should researchers address the hygroscopic nature of this compound during storage and handling?

- Methodological Answer :

- Storage : Use desiccated containers under inert gas (argon/nitrogen) at −20°C to prevent hydrolysis.

- Handling : Perform weighings in a glovebox (<5% humidity) or under vacuum. Pre-dry glassware at 120°C .

- Stability Testing : Monitor via TLC or HPLC over 6 months to detect degradation products (e.g., free amine or oxidized derivatives) .

Advanced Research Questions

Q. How does the structural modification of this compound influence functional selectivity at serotonin 5-HT2C receptors?

- Methodological Answer :

- Binding Assays : Use radioligands (e.g., [³H]mesulergine) to measure affinity (Ki) in transfected HEK293 cells.

- Functional Assays : Compare cAMP inhibition (Gi-coupled) vs. β-arrestin recruitment (biased signaling) via BRET or TR-FRET. Contradictions between binding affinity and functional efficacy may arise due to allosteric modulation or receptor dimerization .

- Molecular Dynamics : Simulate ligand-receptor interactions (e.g., Schrödinger Suite) to identify critical residues (e.g., Ser3.36) influencing selectivity .

Q. What strategies resolve discrepancies between in vitro receptor binding data and in vivo pharmacological effects for this compound?

- Methodological Answer :

- Metabolic Stability : Assess hepatic microsomal clearance (e.g., human CYP450 isoforms) to identify rapid degradation masking in vivo activity.

- Blood-Brain Barrier Penetration : Use MDCK-MDR1 monolayers to measure permeability (Papp) and efflux ratios. Low brain uptake may explain weak in vivo efficacy despite high in vitro affinity .

- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., N-dealkylated products) contributing to observed effects .

Q. How can enantiomeric purity of this compound be ensured, and what are the implications for pharmacological activity?

- Methodological Answer :

- Chiral Resolution : Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA) and hexane/isopropanol (90:10) to isolate enantiomers.

- Circular Dichroism : Validate optical purity ([α]D20 measurements) and correlate with receptor activity. For example, (+)-enantiomers may show 10-fold higher 5-HT2C affinity than (−)-forms .

- In Vivo Pharmacokinetics : Compare AUC and Tmax of enantiomers to optimize dosing regimens.

Q. What experimental approaches mitigate challenges in formulating this compound for preclinical studies due to its physicochemical properties?

- Methodological Answer :

- Salt Screening : Test alternative counterions (e.g., sulfate, citrate) to improve solubility.

- Nanoparticle Encapsulation : Use PLGA polymers (50:50 lactide:glycolide) for sustained release. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .

- Bioavailability Studies : Compare oral vs. intraperitoneal administration in rodents, measuring plasma Cmax and T1/2 .

Notes

- References : Avoided non-reliable sources (e.g., BenchChem ).

- Methodological Focus : Emphasized experimental design, troubleshooting, and data interpretation aligned with evidence.

- Advanced Techniques : Highlighted cutting-edge approaches (e.g., biased signaling assays, chiral resolution) for specialized research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.